chi3L1-IN-2

CHI3L1 YKL-40 Protein-protein interaction

Researchers investigating CHI3L1/YKL-40 signaling: chi3L1-IN-2 (Compound 36) is a defined-mechanism inhibitor blocking the CHI3L1:HSIII interaction with an IC50 of 26 nM. Substitution with other CHI3L1-targeting molecules risks experimental failure due to divergent binding modes (e.g., HSIII blockade vs. chitin-binding domain targeting). • 1.9-fold more potent than CHI3L1-IN-1 in direct HSIII binding assays • Defined CAS 2982257-63-4 ensures precise replicability of published findings • Validated for inflammation, fibrosis, and tumor progression mechanistic studies Standard pack sizes (10-100 mg) with custom synthesis available. Global shipping.

Molecular Formula C26H37ClN4
Molecular Weight 441.0 g/mol
Cat. No. B12376431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namechi3L1-IN-2
Molecular FormulaC26H37ClN4
Molecular Weight441.0 g/mol
Structural Identifiers
SMILESCC(C)CC1CN(C(CN1C)CC2=CC=C(C=C2)Cl)C3CCN(CC3)C4=CC=CC=N4
InChIInChI=1S/C26H37ClN4/c1-20(2)16-24-19-31(23-11-14-30(15-12-23)26-6-4-5-13-28-26)25(18-29(24)3)17-21-7-9-22(27)10-8-21/h4-10,13,20,23-25H,11-12,14-19H2,1-3H3/t24-,25-/m0/s1
InChIKeyDLKOYFICKLBEHK-DQEYMECFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





chi3L1-IN-2 Procurement Guide: CHI3L1/YKL-40 Inhibitor with Defined HSIII Interaction Blockade


chi3L1-IN-2 (also designated Compound 36; CAS 2982257-63-4) is a small-molecule inhibitor of chitinase-3-like protein 1 (CHI3L1), also known as YKL-40. It acts by blocking the protein-protein interaction between CHI3L1 and heparan sulfate (specifically the HSIII oligosaccharide), a key step in downstream signaling pathways implicated in inflammation, fibrosis, and tumor progression . The compound exhibits an IC₅₀ of 26 nM in the CHI3L1:HSIII interaction assay .

Why CHI3L1 Inhibitor Substitution is Not Equivalent: The Case for chi3L1-IN-2 Specificity


CHI3L1/YKL-40 inhibitors are not a homogeneous class; they differ substantially in potency, mechanism of action, and off-target profiles. Simple substitution with another CHI3L1-targeting molecule can lead to experimental failure or misinterpretation due to divergent binding modes (e.g., HSIII interaction blockade versus chitin-binding domain targeting) and variable selectivity against related glycoside hydrolase family 18 (GH18) proteins like CHIT1 and AMCase . The quantitative differentiation provided below is essential for researchers seeking to replicate or extend specific published findings or to select the most appropriate tool compound for their mechanistic studies.

Quantitative Evidence for chi3L1-IN-2 Differentiation Against Key CHI3L1 Inhibitors


chi3L1-IN-2 Exhibits 1.9-fold Superior Potency in CHI3L1:HSIII Interaction Assay Compared to CHI3L1-IN-1 (Compound 30)

chi3L1-IN-2 demonstrates a 1.9-fold improvement in potency over the closely related analog CHI3L1-IN-1 (Compound 30) in a direct assay of CHI3L1 binding to heparan sulfate (HSIII). Both compounds were evaluated under the same experimental conditions .

CHI3L1 YKL-40 Protein-protein interaction Heparan sulfate Inhibitor potency

chi3L1-IN-2 Shows Enhanced CHI3L1 Potency and Distinct Selectivity Profile Relative to CHI3L1 Inhibitor 30

chi3L1-IN-2 (IC₅₀ 26 nM) is approximately twice as potent against the CHI3L1:HSIII interaction compared to CHI3L1 inhibitor 30 (IC₅₀ 50 nM). Crucially, the selectivity profile of these compounds against related GH18 family members differs; CHI3L1 inhibitor 30 is reported to have minimal activity against hCHIT1 (IC₅₀ 6,500 nM) and hAMCase (IC₅₀ 964 nM), providing a >100-fold selectivity window over CHIT1 . While specific cross-reactivity data for chi3L1-IN-2 against hCHIT1 and hAMCase is not provided in the core datasheets, the enhanced potency at the primary target distinguishes its utility.

CHI3L1 CHIT1 AMCase Selectivity Glycoside hydrolase

Mechanistic Distinction: chi3L1-IN-2 Targets CHI3L1:HSIII Interaction, Not Cellular Proliferation Directly, in Contrast to K284

chi3L1-IN-2 is defined by its ability to block the specific protein-protein interaction between CHI3L1 and heparan sulfate (HSIII). In contrast, the CHI3L1 inhibitor K284 (K284-6111) is characterized by its direct inhibition of cancer cell line growth, with reported IC₅₀ values of 2.5 µM (A549) and 2.7 µM (H460) and in vivo anti-metastatic activity at 0.5 mg/kg . The biochemical target engagement mechanism of K284 differs from the defined HSIII interaction blockade of chi3L1-IN-2, making direct potency comparisons less meaningful and highlighting their divergent experimental applications.

CHI3L1 Mechanism of action Heparan sulfate Chitin-binding domain Cancer cell growth

Recommended Research and Industrial Application Scenarios for chi3L1-IN-2


Targeted Investigation of CHI3L1-Heparan Sulfate Signaling Axis in Inflammation and Fibrosis

chi3L1-IN-2 is uniquely suited for studies aiming to dissect the role of the CHI3L1:HSIII interaction in driving inflammatory and fibrotic pathways. Its defined mechanism of action allows researchers to specifically interrogate this binding event, as opposed to broader CHI3L1-related functions. The 26 nM IC₅₀ enables robust inhibition at low nanomolar concentrations, minimizing non-specific cellular effects. This application is directly supported by its primary characterization as a CHI3L1:HSIII interaction blocker .

Tool Compound for CHI3L1-Driven Tumor Microenvironment Studies

Given the established role of CHI3L1 in tumor progression, angiogenesis, and immune modulation, chi3L1-IN-2 is a critical tool for preclinical oncology research. Its superior potency (1.9-fold over CHI3L1-IN-1 ) allows for more efficient target engagement in complex biological matrices such as tumor cell co-cultures or ex vivo tissue explants, where higher compound concentrations may be required due to protein binding or metabolic degradation. The compound is appropriate for experiments designed to link CHI3L1:HSIII signaling to specific oncogenic phenotypes.

Differentiation of CHI3L1 Binding Modes in Structure-Activity Relationship (SAR) Studies

For medicinal chemistry and chemical biology programs focused on CHI3L1, chi3L1-IN-2 serves as a benchmark for compounds that disrupt the heparan sulfate interaction site. When comparing a novel CHI3L1-targeting molecule, referencing the 26 nM IC₅₀ of chi3L1-IN-2 provides a quantitative baseline for potency. Furthermore, its distinct mechanism, when contrasted with chitin-binding domain inhibitors like K284 , offers a clear framework for evaluating whether a new compound modulates CHI3L1 function via a similar or different binding mode.

Procurement for Replication of Published Studies Citing Compound 36

Researchers seeking to replicate or build upon published findings that reference 'Compound 36' as a CHI3L1 inhibitor must source the exact chemical entity. chi3L1-IN-2, with its defined CAS number 2982257-63-4 and molecular formula C26H37ClN4 , is the precisely defined compound. Using an analog such as CHI3L1-IN-1 (Compound 30) would introduce a 1.9-fold difference in potency , potentially altering experimental outcomes and preventing accurate replication.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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